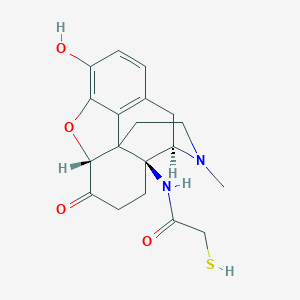

2-Amino-N-(3-sulfanylpropyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

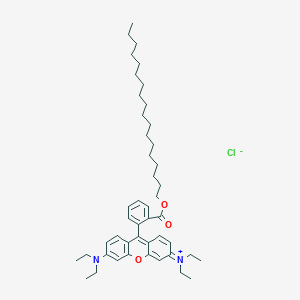

Vue d'ensemble

Description

2-Amino-N-(3-sulfanylpropyl)propanamide is a chemical compound that belongs to the class of thiol-containing amino acids. It is commonly known as cysteamine and is a derivative of cysteine. Cysteamine has a wide range of applications in scientific research, including its use in the study of various diseases such as cystinosis, Huntington's disease, and Batten disease.

Applications De Recherche Scientifique

Cysteamine has a wide range of applications in scientific research, particularly in the study of lysosomal storage diseases such as cystinosis. Cystinosis is a rare genetic disorder that causes the accumulation of cystine in various organs and tissues, leading to organ damage and dysfunction. Cysteamine has been shown to reduce the accumulation of cystine in the kidneys, eyes, and other organs, improving the symptoms and outcomes of cystinosis patients.

Cysteamine has also been studied for its potential therapeutic effects in other diseases, including Huntington's disease, Batten disease, and non-alcoholic fatty liver disease. In these diseases, cysteamine has been shown to improve various symptoms and outcomes, including reducing oxidative stress, improving mitochondrial function, and reducing inflammation.

Mécanisme D'action

Cysteamine works by increasing the lysosomal pH, which promotes the export of cystine out of the lysosome and into the cytoplasm. This reduces the accumulation of cystine in the lysosome, which is the primary cause of the symptoms and outcomes of cystinosis. Cysteamine also has antioxidant properties, which help to reduce oxidative stress and inflammation in various organs and tissues.

Effets Biochimiques Et Physiologiques

Cysteamine has a wide range of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and reducing inflammation. Cysteamine has also been shown to improve kidney function in cystinosis patients, reducing the need for kidney transplantation. In addition, cysteamine has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain in Huntington's disease and Batten disease.

Avantages Et Limitations Des Expériences En Laboratoire

Cysteamine has several advantages for lab experiments, including its ability to reduce the accumulation of cystine in various organs and tissues, its antioxidant properties, and its ability to improve mitochondrial function. However, cysteamine also has several limitations, including its potential toxicity at high doses, its limited solubility in water, and its potential to interfere with other experimental procedures.

Orientations Futures

There are several future directions for the use of cysteamine in scientific research, including its potential use in the treatment of other lysosomal storage diseases, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of non-alcoholic fatty liver disease. Further research is needed to fully understand the mechanisms of action of cysteamine and to develop new therapeutic approaches based on its properties.

Méthodes De Synthèse

Cysteamine can be synthesized through various methods, including the reaction of cysteine with chloroacetic acid, the reaction of cysteine with bromoacetic acid, and the reaction of cysteine with acrylonitrile. The most common method of synthesis is the reaction of cysteine with chloroacetic acid, which yields cysteamine hydrochloride. The reaction involves the addition of cysteine to a solution of chloroacetic acid in water, followed by the addition of sodium hydroxide to adjust the pH to around 7. The resulting solution is then filtered, and the solid product is collected and dried.

Propriétés

Numéro CAS |

137047-90-6 |

|---|---|

Nom du produit |

2-Amino-N-(3-sulfanylpropyl)propanamide |

Formule moléculaire |

C6H14N2OS |

Poids moléculaire |

162.26 g/mol |

Nom IUPAC |

2-amino-N-(3-sulfanylpropyl)propanamide |

InChI |

InChI=1S/C6H14N2OS/c1-5(7)6(9)8-3-2-4-10/h5,10H,2-4,7H2,1H3,(H,8,9) |

Clé InChI |

OBFZXEGEBNGDEA-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCCCS)N |

SMILES canonique |

CC(C(=O)NCCCS)N |

Synonymes |

Propanamide, 2-amino-N-(3-mercaptopropyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)